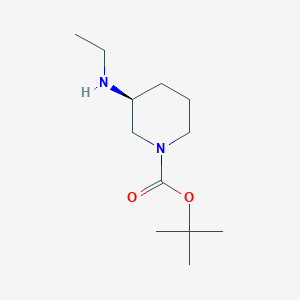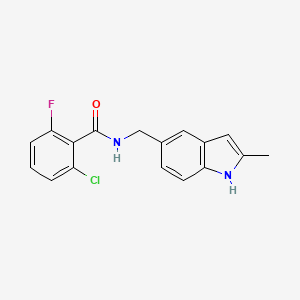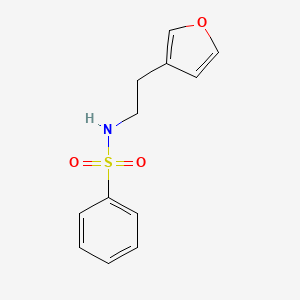![molecular formula C18H20N2O4S B2382909 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide CAS No. 2309603-71-0](/img/structure/B2382909.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl, which is a structural motif found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . It has been used in the design of indole-based compounds for anticancer activity .
Synthesis Analysis
The synthesis of similar compounds involves a Pd-catalyzed C-N cross-coupling . This method has been used to synthesize a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction method . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . This method has been used to synthesize a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques . The crystal structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, has been reported .Applications De Recherche Scientifique
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Specifically, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of indole activity against cancer cell lines. These compounds were synthesized using a Pd-catalyzed C-N cross-coupling method and evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .
Antitumor Properties
Another study explored a novel series of 1-benzo[1,3]dioxol-5-yl-indoles with various fused heteroaryl moieties at the 3-position. These compounds were synthesized and evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells. This research contributes to our understanding of the structure-activity relationships of indole-based anticancer molecules .
Thiazole Derivatives
The compound has also been modified to create novel derivatives. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. These derivatives represent an interesting avenue for further exploration .
Molecular Properties Prediction
In a separate study, fourteen compounds related to this structure were designed, including N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides . Researchers investigated the impact of different substituents on the benzylidene ring, aiming to predict molecular properties. This work contributes to our understanding of the compound’s behavior and potential applications .
Microtubule-Targeting Agents
Given the indole nucleus’s privileged structural motif, researchers have explored its utility as an anticancer agent. Microtubule-targeting agents, which modulate microtubule assembly, are a leading strategy. Investigating the compound’s effects on microtubules and tubulin could provide valuable insights into its mechanism of action .
Further Optimization
These findings suggest that the compound’s structure can serve as a template for further optimization. By modifying specific functional groups or exploring additional heteroaryl moieties, researchers may develop more potent analogs with improved anticancer properties. Comprehensive studies of structure-activity relationships will guide future drug design efforts .
Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further mechanistic studies could also be conducted to understand the exact mechanism of action .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-18(2,13-5-6-25-9-13)10-20-17(22)16(21)19-8-12-3-4-14-15(7-12)24-11-23-14/h3-7,9H,8,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCADBMWMYUFIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2382826.png)
![2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382827.png)


![3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2382832.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2382843.png)
![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2382844.png)

![3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2382846.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate](/img/structure/B2382847.png)
![N-[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2382848.png)